molecular formula C26H22ClFN6O4 B1192308 BMC201725-9o

BMC201725-9o

Katalognummer: B1192308
Molekulargewicht: 536.95
InChI-Schlüssel: NAGVBGIELGZTQM-MAXPZWNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMC201725-9o is a novel quinazoline derivative bearing a semicarbazone moiety, designed as a non-covalent epidermal growth factor receptor (EGFR) kinase inhibitor. Its chemical structure is (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine carboxamide . The compound exhibits potent anti-tumor activity, with an IC50 of 56 nM against EGFR kinase, attributed to its semicarbazone moiety, which enhances binding affinity . Preclinical studies evaluated its efficacy in A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, alongside mechanistic analyses such as acridine orange staining, cell cycle arrest assays, and molecular docking .

Eigenschaften

Molekularformel

C26H22ClFN6O4

Molekulargewicht

536.95

IUPAC-Name

(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(4-hydroxybenzylidene)hydrazine-1-carboxamide

InChI

InChI=1S/C26H22ClFN6O4/c27-20-9-16(3-6-21(20)28)32-25-19-10-23(33-26(36)34-31-12-15-1-4-17(35)5-2-15)24(11-22(19)29-14-30-25)38-18-7-8-37-13-18/h1-6,9-12,14,18,35H,7-8,13H2,(H,29,30,32)(H2,33,34,36)/b31-12+/t18-/m0/s1

InChI-Schlüssel

NAGVBGIELGZTQM-MAXPZWNWSA-N

SMILES

O=C(N/N=C/C1=CC=C(O)C=C1)NC2=CC3=C(NC4=CC=C(F)C(Cl)=C4)N=CN=C3C=C2O[C@@H]5COCC5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMC201725-9o;  BMC201725-9o;  BMC201725-9o

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between BMC201725-9o and established EGFR inhibitors:

Compound IC50 (EGFR) Binding Mechanism Solubility Resistance Mutations Key Advantages Key Limitations
BMC201725-9o 56 nM Non-covalent Low None reported Avoids C797S mutation resistance Poor solubility hinders bioavailability
Gefitinib 27 nM Reversible, competitive Moderate T790M First FDA-approved EGFR inhibitor High incidence of T790M resistance
Afatinib 0.5 nM Irreversible (Michael acceptor) Moderate C797S High potency; targets T790M mutants Toxicity due to irreversible binding
Osimertinib 12 nM Irreversible (covalent) High C797S Third-generation; effective against T790M C797S mutation reduces efficacy

Structural and Functional Analysis:

Gefitinib: As a first-generation inhibitor, Gefitinib reversibly binds to EGFR’s ATP-binding pocket. While its IC50 (27 nM) is superior to BMC201725-9o, it lacks activity against T790M mutations, which arise in ~60% of resistant NSCLC cases . BMC201725-9o’s non-covalent mechanism may offer broader applicability in mutation-prone contexts.

Afatinib: This second-generation inhibitor covalently binds EGFR via a Michael acceptor group, achieving sub-nanomolar potency (IC50 = 0.5 nM). However, irreversible binding correlates with systemic toxicity, including rash and diarrhea . In contrast, BMC201725-9o’s non-covalent interaction may reduce off-target effects, though its lower potency requires structural refinement.

Osimertinib: A third-generation covalent inhibitor, Osimertinib overcomes T790M resistance but is vulnerable to tertiary C797S mutations (observed in 40% of treated patients) . BMC201725-9o’s non-covalent binding circumvents this limitation, making it a candidate for combination therapies or post-Osimertinib treatment.

Solubility and Pharmacokinetics:

BMC201725-9o’s solubility issues contrast with Osimertinib’s high solubility, which enhances bioavailability . Structural modifications, such as introducing polar groups or prodrug strategies, are under investigation to address this challenge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMC201725-9o
Reactant of Route 2
Reactant of Route 2
BMC201725-9o

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.